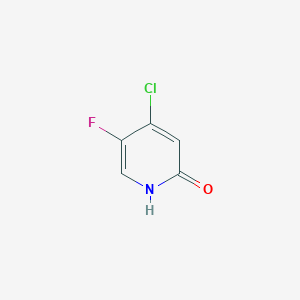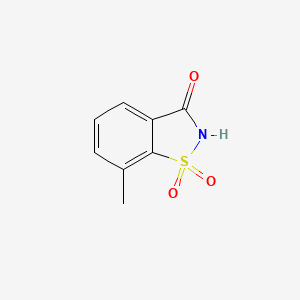
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol is a synthetic compound with the molecular formula C55H86O5Si and a molecular weight of 855.35 g/mol . This compound is characterized by the presence of two linoleoyl groups and a tert-butyldiphenylsilyl group attached to a glycerol backbone. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as DMAP (4-Dimethylaminopyridine) and reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl groups can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include hydroperoxides, dihydro derivatives, and various substituted silyl compounds.
Scientific Research Applications
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential effects on cellular membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialized materials and coatings
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol involves its interaction with cellular membranes and enzymes. The linoleoyl groups can integrate into lipid bilayers, affecting membrane fluidity and function. The tert-butyldiphenylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol-d5: A deuterated version of the compound used for isotopic labeling studies.
tert-Butyldiphenylsilyl Glycerol: Lacks the linoleoyl groups and is used primarily as a protecting group for alcohols.
Uniqueness
This compound is unique due to the presence of both linoleoyl and tert-butyldiphenylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research applications, particularly in the fields of organic synthesis and lipid biochemistry .
Properties
Molecular Formula |
C55H86O5Si |
|---|---|
Molecular Weight |
855.4 g/mol |
IUPAC Name |
[(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C55H86O5Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40-46-53(56)58-48-50(60-54(57)47-41-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)49-59-61(55(3,4)5,51-42-36-34-37-43-51)52-44-38-35-39-45-52/h14-17,20-23,34-39,42-45,50H,6-13,18-19,24-33,40-41,46-49H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t50-/m0/s1 |
InChI Key |
UEBRWCSUMBZNBW-KXVGXDOASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
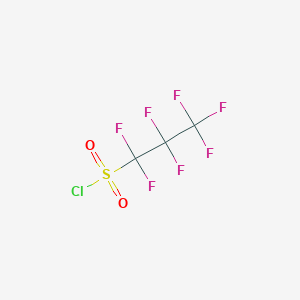

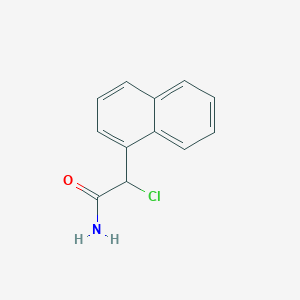
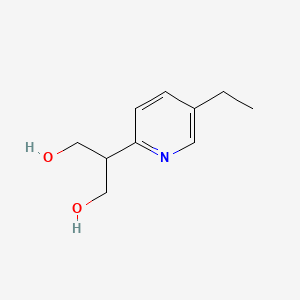
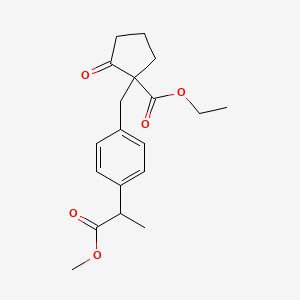
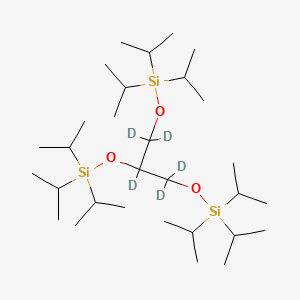
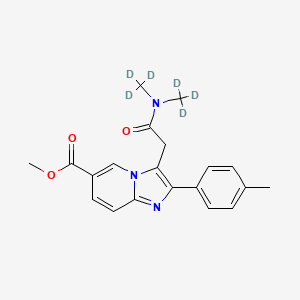
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
